N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide
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Overview
Description
N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide typically involves the following steps:
Formation of the Azide Group: The azide group is introduced by reacting a suitable precursor, such as 4-bromo-nitrobenzene, with sodium azide.
Coupling Reactions: The azide-containing intermediate is then coupled with diethylglycinamide through an Ullmann-type coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yields and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, and other mild reducing agents are commonly used for the reduction of the azide group.
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazoles from azides.
Major Products Formed
Scientific Research Applications
N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide involves its ability to undergo click chemistry reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azide group, which acts as a reactive site for nucleophilic attack . The compound’s molecular targets and pathways include interactions with enzymes and proteins, leading to the formation of stable complexes that can be studied for various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-Azidophenyl)-carbazole: This compound also contains an azide group attached to a phenyl ring and is used in similar applications, such as click chemistry and luminescent materials.
N-(4-Azidophenyl)-N-hexanoyl-hexanamide: Another azide-containing compound with applications in organic synthesis and materials science.
Uniqueness
N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide is unique due to its specific structure, which combines the azide group with a glycinamide moiety. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research .
Properties
CAS No. |
921201-89-0 |
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Molecular Formula |
C12H17N5O |
Molecular Weight |
247.30 g/mol |
IUPAC Name |
N-(4-azidophenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C12H17N5O/c1-3-17(4-2)9-12(18)14-10-5-7-11(8-6-10)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,18) |
InChI Key |
OXBDRZFOEHYZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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